molecular formula C26H23N7O3 B2563140 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251572-84-5

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2563140
CAS No.: 1251572-84-5
M. Wt: 481.516
InChI Key: AZUINLQFQJTSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 1,2,4-triazolopyridinone core, a phenylpiperazine unit, and a phenyl-1,2,4-oxadiazole group. These structural components are commonly found in compounds with diverse biological activities . The 1,2,4-triazole scaffold is a privileged structure in drug design, well-documented for its wide range of biological properties. Scientific literature indicates that triazole-based compounds can exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities, making them valuable scaffolds for developing new therapeutic agents . The inclusion of a piperazine ring, as seen in the 4-phenylpiperazinyl moiety of this compound, is a common strategy in medicinal chemistry to influence the molecule's pharmacokinetic properties and its ability to interact with central nervous system targets . Furthermore, the 1,2,4-oxadiazole ring is known as a bioisostere for ester and amide functionalities, often used to improve metabolic stability and binding affinity in drug candidates . This combination of features makes this compound a promising candidate for high-throughput screening and structure-activity relationship (SAR) studies across various therapeutic areas. Researchers may explore its potential as a lead compound for oncology research, given the established role of triazole derivatives as anticancer agents . Its structural complexity also presents an opportunity for investigating novel mechanisms of action and for use as a key intermediate in the synthesis of more complex chemical entities. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O3/c34-22(31-16-14-30(15-17-31)20-10-5-2-6-11-20)18-33-26(35)32-13-7-12-21(24(32)28-33)25-27-23(29-36-25)19-8-3-1-4-9-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUINLQFQJTSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. The oxadiazole and triazole rings are particularly noted for their role in enhancing cytotoxicity against tumor cells .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in cell cultures. The IC50 value for COX-2 inhibition has been reported at 3.06 µM, indicating potent activity .

Antimicrobial Activity

Another promising application is its antimicrobial activity. Research has shown that derivatives of this compound can exhibit inhibitory effects against various bacterial strains and fungi. The incorporation of the piperazine moiety is thought to enhance the lipophilicity and membrane permeability of the compounds, thus improving their effectiveness as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of triazole-based compounds similar to the one . These compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with the compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of neurotransmitter receptors and ion channels in the brain, which can influence neuronal excitability and synaptic transmission . This modulation may contribute to its observed anticonvulsant properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Triazolo/Oxadiazole Motifs

Compound A: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
  • Core Structure: Benzoxazinone fused with pyrimidine.
  • Key Substituents : Substituted phenyl-1,2,4-oxadiazole at position 4.
  • Synthesis : Reacted with phenyl-1,2,4-oxadiazoles (e.g., 9a-f) using Cs₂CO₃/DMF at room temperature, yielding 70–85% .
  • Comparison: The target compound’s triazolo-pyridinone core may offer enhanced π-π stacking vs. benzoxazinone. Both share oxadiazole motifs, but the target’s 3-phenyl substitution vs. Compound A’s 5-phenyl could alter steric and electronic properties.
Compound B: 8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones
  • Core Structure: Oxadiazolo-thiazinone.
  • Key Substituents : Halophenyl and piperidine-ethoxy groups.
  • Synthesis : Refluxed with piperidine/triethylamine, requiring purification via flash chromatography .
  • Comparison: The target’s 4-phenylpiperazine group may improve solubility and target affinity compared to Compound B’s piperidine. Both utilize oxadiazole, but the target’s fused triazolo-pyridinone core likely enhances metabolic stability.

Compounds with Piperazine/Piperidine Moieties

Compound C: AZD5153 (Bivalent BET Inhibitor)
  • Core Structure : Triazolopyridazine with piperazine.
  • Key Substituents: Methoxy-triazolo and bivalent piperazine-phenoxy groups.
  • Activity : Potent BRD4 inhibition (IC₅₀ < 10 nM) via bivalent binding .
  • AZD5153’s optimized pharmacokinetics (e.g., logP ~2.5) suggest the target may require similar property refinement.

Molecular Similarity and Pharmacokinetic Trends

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound’s structural uniqueness results in low similarity (~40–50%) to SAHA-like epigenetic modulators. However, shared motifs (e.g., oxadiazole, piperazine) align with known bioactive scaffolds .

Table 1: Hypothetical Property Comparison
Property Target Compound Compound A AZD5153
Molecular Weight ~550 g/mol ~450 g/mol ~520 g/mol
logP (Predicted) 3.8 2.9 2.5
Hydrogen Bond Acceptors 9 7 8
Key Pharmacophore Triazolo-pyridinone, oxadiazole Benzoxazinone Triazolopyridazine

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s multi-step synthesis (e.g., oxadiazole coupling, piperazine incorporation) may limit scalability compared to simpler analogues like Compound A .
  • ADME Profile : High logP (~3.8) indicates possible solubility issues, necessitating formulation optimization akin to AZD5153’s development .

Biological Activity

The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N7O3C_{26}H_{23}N_{7}O_{3} with a molecular weight of 481.5 g/mol . The structure incorporates multiple pharmacophores including a piperazine moiety , an oxadiazole ring , and a triazolopyridine framework , which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H23N7O3
Molecular Weight481.5 g/mol
CAS Number1251572-84-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with anti-inflammatory effects. The oxadiazole moiety is believed to enhance this inhibitory activity .
  • Antioxidant Activity : Compounds containing oxadiazole rings have been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Neuropharmacological Effects : The piperazine component may contribute to neuropharmacological effects such as anxiolytic and antidepressant activities through modulation of serotonin receptors .

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds and derivatives:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of pyrrolo[3,4-d]pyridazinone derivatives that include similar structural motifs. These compounds demonstrated selective COX-2 inhibition with improved efficacy compared to traditional NSAIDs like Meloxicam. The introduction of the piperazine moiety was found to enhance selectivity towards COX-2 over COX-1 .

Case Study 2: Antioxidant Properties

Research into the antioxidant capacity of oxadiazole derivatives has shown that these compounds can significantly reduce oxidative stress markers in vitro. The mechanism involves the chelation of metal ions and radical scavenging activity .

Comparative Analysis with Related Compounds

The compound shares structural similarities with other biologically active molecules such as:

Compound NameBiological Activity
Pyrrolo[3,4-d]pyridazinone derivativesAnti-inflammatory, COX inhibition
1,2,4-Oxadiazole derivativesAntioxidant, anticancer
Piperazine derivativesAnxiolytic, antidepressant

These comparisons highlight the potential versatility of the compound in various therapeutic areas.

Q & A

Basic: What synthetic strategies are recommended for constructing the triazolopyridinone core in this compound?

Methodological Answer:
The triazolopyridinone core can be synthesized via cyclization reactions using triazenylpyrazole precursors, as demonstrated in analogous triazolo-pyrazole hybrids (). Key steps include:

  • Step 1: Formation of the triazole ring through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives.
  • Step 2: Introduction of the pyridinone moiety via nucleophilic substitution or condensation reactions. For example, highlights the use of 8-amino intermediates for functionalization at the pyridinone position.
  • Step 3: Coupling of the oxadiazole group (e.g., via Hüisgen cycloaddition or condensation of amidoximes with carboxylic acid derivatives) ( ).

Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products like uncyclized intermediates .

Basic: How can the purity of this compound be assessed, and what are common impurities encountered during synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC/UV-Vis: Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) for baseline separation of impurities ( ).
    • Mass Spectrometry (LC-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and detect byproducts such as dealkylated or hydroxylated derivatives.
  • Common Impurities:
    • Des-ethyl analogs: Resulting from incomplete alkylation during piperazine coupling ( ).
    • Oxadiazole ring-opened intermediates: Due to hydrolytic instability under acidic conditions ( ).

Mitigation: Employ anhydrous conditions for oxadiazole synthesis and validate reaction completion via TLC or in-line FTIR monitoring .

Advanced: What methodologies are suitable for evaluating the compound’s interaction with phosphodiesterase (PDE) enzymes, and how can data inconsistencies be resolved?

Methodological Answer:

  • Assay Design:
    • Radioactive Assays: Use ³H-labeled cAMP/cGMP to measure PDE inhibition (IC₅₀ values). Reference AOAC SMPR 2014.011 for standardized protocols ().
    • Fluorescence Polarization: Competitive binding assays with fluorescently tagged substrates (e.g., FITC-cAMP).
  • Data Contradiction Analysis:
    • Enzyme Isoform Selectivity: Cross-test against PDE1–PDE11 isoforms to rule out off-target effects.
    • Buffer Conditions: Variations in Mg²⁺/Zn²⁺ concentrations or pH can alter inhibition kinetics. Standardize using 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂ ().
    • Structural Confirmation: Compare X-ray crystallography or NMR data (e.g., ) to ensure ligand-enzyme binding conformations are consistent across studies .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the phenylpiperazine and oxadiazole substituents?

Methodological Answer:

  • Phenylpiperazine Modifications:
    • Substitution Patterns: Synthesize analogs with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups on the phenyl ring. shows trifluoromethyl groups enhance metabolic stability.
    • Piperazine Ring Expansion: Test azepane or homopiperazine derivatives to assess steric effects on receptor binding ( ).
  • Oxadiazole Modifications:
    • Heterocycle Replacement: Substitute oxadiazole with thiadiazole or triazole to evaluate electronic effects ( ).
    • Positional Isomerism: Compare 1,3,4-oxadiazole vs. 1,2,4-oxadiazole derivatives ( ).

Validation: Use molecular docking (e.g., AutoDock Vina) with PDE crystal structures (PDB: 1XM6) to correlate substituent effects with binding affinity .

Data Contradiction: How to address discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Root-Cause Analysis:
    • Compound Purity: Re-analyze batches via LC-MS to confirm absence of impurities (e.g., ).
    • Assay Variability: Cross-validate using orthogonal methods (e.g., radioactive vs. fluorescence assays) ().
    • Cell Line Differences: Test activity in primary cells vs. immortalized lines to rule out model-specific artifacts.
  • Case Study: If one study reports IC₅₀ = 10 nM (PDE5) and another IC₅₀ = 100 nM:
    • Verify enzyme source (recombinant vs. native).
    • Check for allosteric modulation by co-factors (e.g., Ca²⁺/calmodulin in PDE1 assays) .

Advanced: What strategies are recommended for resolving crystallographic ambiguities in the triazolopyridinone core?

Methodological Answer:

  • Crystallization: Use vapor diffusion with PEG 3350/ammonium sulfate and co-crystallize with stabilizing ligands (e.g., ATP analogs for kinase-bound structures).
  • Data Collection:
    • High-Resolution XRD: Collect data at synchrotron facilities (λ = 0.9 Å) to resolve electron density for the oxadiazole and piperazine moieties.
    • Twinned Crystals: Apply SHELXL’s TWINABS for data integration ( ).
  • Validation: Cross-reference with NMR (¹H-¹³C HSQC) to confirm solution-state conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.